molecular formula C11H11F3N2O2S B12487813 N'-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide

N'-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide

Cat. No.: B12487813
M. Wt: 292.28 g/mol
InChI Key: IUKYWYVPWBZULC-UHFFFAOYSA-N
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Description

N’-[(Benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide is a chemical compound with a complex structure that includes benzylsulfanyl, acetyl, and trifluoroacetohydrazide groups

Properties

Molecular Formula

C11H11F3N2O2S

Molecular Weight

292.28 g/mol

IUPAC Name

N'-(2-benzylsulfanylacetyl)-2,2,2-trifluoroacetohydrazide

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)10(18)16-15-9(17)7-19-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,17)(H,16,18)

InChI Key

IUKYWYVPWBZULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl mercaptan with chloroacetic acid to form benzylsulfanylacetic acid. This intermediate is then reacted with trifluoroacetic anhydride and hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of N’-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(Benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acylation reactions may use reagents like acetic anhydride or benzoyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield benzylsulfinylacetyl or benzylsulfonylacetyl derivatives.

Scientific Research Applications

N’-[(Benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, the trifluoroacetyl group can interact with active sites of enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[(Benzylsulfanyl)acetyl]-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of the trifluoroacetyl group.

    5-Acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile: Contains a nicotinonitrile group instead of the trifluoroacetohydrazide group.

Uniqueness

N’-[(Benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds.

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